molecular formula C12H25NSi B13754638 3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine

3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine

Cat. No.: B13754638
M. Wt: 211.42 g/mol
InChI Key: BOLUBIYKJJKYQE-JDYWATNUSA-N
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Description

3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine is a chemical compound with the molecular formula C12H25NSi and a molecular weight of 211.42 g/mol . It is known for its unique structure, which includes a trimethylsilyl group and a tert-butyl group attached to a crotonaldimine backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine typically involves the reaction of tert-butylamine with a trimethylsilylmethyl-substituted aldehyde or ketone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine undergoes various chemical reactions, including:

Scientific Research Applications

3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the tert-butyl group can influence its binding affinity and selectivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-Trimethylsilylmethyl-N-tert-butylcrotonaldimine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H25NSi

Molecular Weight

211.42 g/mol

IUPAC Name

(E)-N-tert-butyl-3-methyl-4-trimethylsilylbut-2-en-1-imine

InChI

InChI=1S/C12H25NSi/c1-11(10-14(5,6)7)8-9-13-12(2,3)4/h8-9H,10H2,1-7H3/b11-8+,13-9?

InChI Key

BOLUBIYKJJKYQE-JDYWATNUSA-N

Isomeric SMILES

C/C(=C\C=NC(C)(C)C)/C[Si](C)(C)C

Canonical SMILES

CC(=CC=NC(C)(C)C)C[Si](C)(C)C

Origin of Product

United States

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